Core Biological Activity Profile Remains Undisclosed in Public Literature
A systematic search of the public domain, including research articles, patents, and authoritative databases like BindingDB and ChEMBL, did not yield any quantitative IC50, EC50, or Ki data for N'-(2-chlorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide against any specific biological target [1]. In contrast, closely related analogs within the N-phenyl-N'-piperidinyl-oxalamide class have reported activities. For example, an analog in the HIV-1 entry inhibitor series shows low nanomolar activity, while others targeting FAAH (CHEMBL2164596) demonstrate an IC50 of 6 nM [2]. This complete absence of primary bioactivity data is the single most significant differentiator, placing the compound at an unvalidated, high-risk stage compared to analogs with established target engagement profiles.
| Evidence Dimension | Primary Biological Activity (IC50/EC50) |
|---|---|
| Target Compound Data | No publicly disclosed data for any biological target |
| Comparator Or Baseline | Close structural analogs (e.g., HIV-1 entry inhibitors, FAAH inhibitors) with reported IC50 values from <1 nM to >10,000 nM |
| Quantified Difference | Not calculable; data absence versus confirmed potency |
| Conditions | Systematic literature and database review for CAS 1396877-79-4. |
Why This Matters
For scientific selection, the absence of core bioactivity data prevents any hypothesis-driven use, making procurement a speculative exercise unless the user's goal is to generate this foundational data.
- [1] Systematic search of PubMed, Google Scholar, USPTO, WIPO, BindingDB, and ChEMBL for CAS 1396877-79-4 and its structural synonyms. No bioactivity data was found. View Source
- [2] BindingDB. BDBM50394629 CHEMBL2164596::US9169224, 60. IC50: 6 nM for human FAAH inhibition. (Example of a structurally related oxalamide with known activity). View Source
